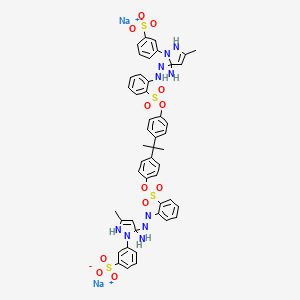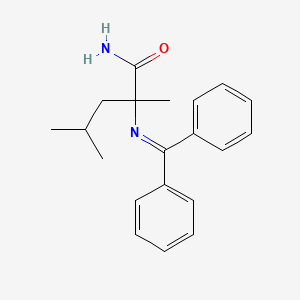
1-Methyl-2-propylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-propylcyclopentane is an organic compound with the molecular formula C9H18 . It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a methyl group and a propyl group at the 1 and 2 positions, respectively .
Preparation Methods
The synthesis of 1-Methyl-2-propylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with appropriate alkyl halides under Friedel-Crafts conditions. For instance, cyclopentane can be reacted with methyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial production methods typically involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Chemical Reactions Analysis
1-Methyl-2-propylcyclopentane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with metal catalysts, and halogenating agents like chlorine or bromine under UV light .
Scientific Research Applications
1-Methyl-2-propylcyclopentane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Industry: It is utilized in the synthesis of various fine chemicals and as a solvent in organic reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Methyl-2-propylcyclopentane can be compared with other similar cycloalkanes such as:
Cyclopentane: The parent compound with no substituents.
1-Methylcyclopentane: A cyclopentane ring with a single methyl group.
2-Propylcyclopentane: A cyclopentane ring with a single propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and physical properties .
Properties
CAS No. |
3728-57-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1-methyl-2-propylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ADQJFBQXLAAVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)

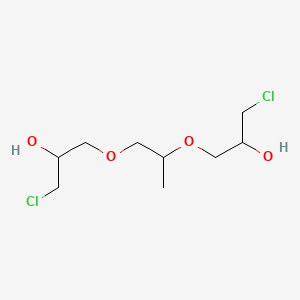

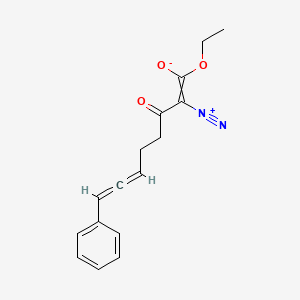
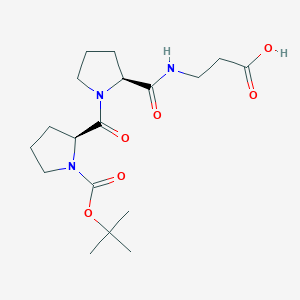
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
